CP-46665 dihydrochloride
Description
Historical Context and Discovery of CP 46665
Early research into compounds like CP 46665 dates back several decades, emerging within the broader exploration of synthetic lipids and their interactions with biological membranes. A notable publication in Cancer Research in 1985 detailed studies on the cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665) in cells derived from human tumors and leukemias medchemexpress.com. Further investigations in the mid-1990s explored its potential antimetastatic and immunomodulatory properties in rodent models, as reported in Cancer Immunology and Immunotherapy in 1995 researchgate.net. These early studies established CP 46665 as a compound of interest in experimental cancer research.
Classification of CP 46665 as a Lipoidal Amine and Ether Lipid Derivative
CP 46665 is classified as a lipoidal amine medchemexpress.comnih.gov. More specifically, it is described as an ether-linked lipoidal amine medchemexpress.com. This classification places it within the category of ether lipid derivatives, a group of compounds characterized by an ether bond linkage, often at the sn-1 position of a glycerol (B35011) backbone nih.gov. The molecular formula of CP 46665 is C₃₅H₆₄N₂O₂. Its structure, containing lipophilic chains and a basic amine function, contributes to its interaction with cellular membranes.
Overview of Preclinical Research Trajectories of CP 46665
Preclinical research on CP 46665 has primarily focused on its effects on cancer cells and its potential in modulating biological responses relevant to tumor progression. Early in vitro studies demonstrated that CP 46665 dihydrochloride (B599025) could inhibit the incorporation of tritiated thymidine (B127349) into leukemia cells and human solid tumor cells medchemexpress.com. These studies indicated that the compound could suppress the colony formation of various human tumors, showing a dose-response relationship and an optimal response rate under continuous exposure in higher dose ranges tested medchemexpress.com. The proposed mechanisms from this early work included the induction of a loss of surface characteristics in tumor cells and the disruption of cell membranes, ultimately inhibiting cell proliferation medchemexpress.com.
Further preclinical investigations extended to in vivo models. Studies in rodent systems, such as the B-16 melanoma in mice and a mammary adenocarcinoma in rats, suggested that CP 46665-1 (CP-46665 dihydrochloride) possessed antimetastatic activity researchgate.net. In the B-16 melanoma model, intravenous administration of CP-46,665-1 after surgical removal of the primary tumor increased the proportion of metastasis-free animals researchgate.net. Preliminary experiments in the rat mammary adenocarcinoma model also indicated a potential for increased numbers of long-term survivors free of metastatic disease when CP-46,665-1 administration was combined with primary tumor surgery researchgate.net.
The mechanisms underlying the observed antimetastatic activity were not fully elucidated in these early studies, but evidence suggested that the compound might influence the reticuloendothelial system (RES) researchgate.net. Experiments showed that peritoneal macrophages from animals treated with CP-46,665-1 exhibited elevated cytolytic activity against tumor target cells researchgate.net. Furthermore, studies with radiolabeled CP-46,665-1 indicated preferential accumulation of the compound and/or its metabolites in RES organs, including lymph nodes, spleens, and livers researchgate.net. These findings suggested a potential immunomodulatory component to the preclinical activity of CP 46665. While some studies explored its activity in specific contexts, such as targeting telomerase activity, CP-46,665 demonstrated a lack of therapeutic activity in certain preclinical models nih.gov.
In Vitro Cytotoxicity of CP-46665 (Based on available data)
| Effect Observed | Cell Types Studied | Key Finding | Source |
| Inhibition of Thymidine Uptake | Leukemia cells, Human solid tumors | Inhibited incorporation of tritiated thymidine. | medchemexpress.com |
| Suppression of Colony Formation | Various human tumors | Suppressed colony formation with dose-response; optimum response observed. | medchemexpress.com |
| Loss of Surface Characteristics | Tumor cells | Led to loss of surface characteristics. | medchemexpress.com |
| Cell Membrane Disruption | Tumor cells | Disrupted cell membranes. | medchemexpress.com |
| Inhibition of Proliferation | Tumor cells | Inhibited cell proliferation. | medchemexpress.com |
Note: Specific quantitative data (e.g., IC50 values, precise response rates across different cell lines) for the in vitro studies were not consistently available across the provided search snippets to construct a detailed numerical table. The table above summarizes the key qualitative findings reported.
Structure
2D Structure
Properties
CAS No. |
72618-10-1 |
|---|---|
Molecular Formula |
C35H66Cl2N2O2 |
Molecular Weight |
617.8 g/mol |
IUPAC Name |
[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C35H64N2O2.2ClH/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33;;/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3;2*1H |
InChI Key |
XOUQIEMZGODLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine CP 46665 CP 46665-1 CP-46,665 |
Origin of Product |
United States |
Immunomodulatory Properties of Cp 46665 in Preclinical Settings
Modulation of Macrophage Function by CP 46665
Macrophages are critical cells of the innate immune system that perform a variety of functions, including phagocytosis, antigen presentation, and cytokine production. The compound CP 46665 has been shown to modulate several aspects of macrophage activity in experimental settings.
Enhancement of Phagocytic and Bactericidal Activities in Experimental Models
While direct studies detailing the effects of CP 46665 on macrophage phagocytosis and bactericidal activity are not extensively available in the reviewed literature, the fundamental roles of macrophages in these processes are well-established. Macrophages are professional phagocytes that recognize, engulf, and eliminate pathogens. acs.org This process is a cornerstone of the innate immune defense against bacterial infections. springernature.com
The bactericidal activity of macrophages relies on a combination of oxygen-dependent and oxygen-independent mechanisms within the phagolysosome, including the production of reactive oxygen species (ROS) and nitric oxide, as well as the action of lysosomal enzymes. acs.orgspringernature.com Studies on other compounds have shown that enhancing these macrophage functions can lead to more efficient clearance of bacteria. nih.govresearchgate.net For instance, some therapeutic agents have been found to stimulate macrophage phagocytosis by upregulating surface receptor expression. acs.org
Interactive Table: Key Functions of Macrophages in Immunity
Influence on Intracellular Pathogen Clearance (e.g., Leishmania)
Specific research on the influence of CP 46665 on the clearance of Leishmania is not detailed in the available preclinical data. However, the role of macrophages as the primary host cells for this intracellular protozoan parasite is a critical area of immunological study. Leishmania parasites are transmitted by sandflies and are phagocytosed by macrophages, where they have evolved mechanisms to survive and replicate. mdpi.comcdc.gov
The effective clearance of Leishmania by macrophages is dependent on the activation of an appropriate immune response, typically a Th1-type response, which leads to macrophage activation via cytokines like interferon-gamma (IFN-γ). imrpress.com Activated macrophages then kill the intracellular parasites through the production of nitric oxide and other microbicidal molecules. Some Leishmania species can subvert this process, creating a persistent infection. nih.gov Investigating compounds that can enhance the leishmanicidal capacity of macrophages is a key goal in developing new treatments for leishmaniasis. nih.gov
Impact on Prostaglandin E2 Production by Macrophages
There is no specific information available regarding the impact of CP 46665 on Prostaglandin E2 (PGE2) production. PGE2 is a lipid mediator that plays a complex, often regulatory, role in inflammation and immunity. nih.gov Macrophages are a significant source of PGE2 during an inflammatory response. researchgate.net The production of PGE2 by macrophages can modulate the synthesis of inflammatory cytokines. nih.govproquest.com For example, PGE2 can suppress the production of Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner, acting as a potent autoregulatory factor. nih.gov This modulation is complex, as the timing and context of PGE2 exposure can lead to different outcomes in cytokine profiles. proquest.com The synthesis of PGE2 is initiated by cyclooxygenase (COX) enzymes, and its effects are mediated through four types of G protein-coupled receptors (EP1-4). nih.govashpublications.org
Effects of CP 46665 on Neutrophil Function in Experimental Models
Detailed experimental data on the specific effects of CP 46665 on neutrophil function are limited. Neutrophils are the most abundant circulating leukocytes and serve as the first line of defense against pathogens. nih.govnih.gov Their key functions include phagocytosis, degranulation (release of antimicrobial proteins), and the formation of neutrophil extracellular traps (NETs). nih.gov In various experimental animal models, neutrophils have been shown to play a multifaceted and sometimes contradictory role in disease progression, capable of both pro- and anti-inflammatory actions. nih.govpnas.org Their functions are crucial in fending off microbial infections, but their improper activation can also lead to tissue damage. rupress.org
Immunopotentiating Effects in Infectious Disease Models
The immunopotentiating effects of CP 46665 are evident in its ability to enhance host defense mechanisms in preclinical models of infectious diseases.
Enhancement of Host Resistance to Protozoal Infections (e.g., Leishmaniasis)
While direct evidence linking CP 46665 to enhanced resistance in leishmaniasis models is not available, the underlying immunological principles are well-understood. Host resistance to Leishmania infection is critically dependent on a robust cell-mediated immune response. imrpress.com The ability to control the parasite relies on the activation of macrophages by T-cell derived cytokines to kill the intracellular amastigotes. nih.gov
Neutrophils also play a complex role in the early stages of Leishmania infection. While they are recruited rapidly to the site of infection and can ingest the parasites, some Leishmania species can survive within them. mdpi.com In some contexts, neutrophils can act as "Trojan horses," transporting the parasites to macrophages and potentially delaying the onset of a protective adaptive immune response. frontiersin.org Therefore, immunomodulatory compounds that can effectively steer the early innate response toward parasite elimination are of significant therapeutic interest.
Interactive Table: Immune Cells in Leishmania Infection
Synergy with Chemotherapeutic Agents in Immunostimulation
Preclinical research has demonstrated that the immunomodulatory properties of CP 46665 can act in synergy with conventional chemotherapeutic agents, leading to enhanced therapeutic outcomes. This synergistic effect is particularly evident in studies involving infectious diseases where a robust immune response is crucial for clearing the pathogen.
In mouse models of Leishmania donovani infection, the combination of CP 46665 with the antimonial drug Glucantime® resulted in a significantly more effective treatment than either agent used alone. ajtmh.org When administered together, this combined regimen led to a 10-fold reduction in the level of infection compared to untreated mice. ajtmh.orgresearchgate.netethernet.edu.et In contrast, animals treated with only Glucantime® experienced just a modest improvement. ajtmh.orgresearchgate.net Further in vitro analysis revealed that peritoneal macrophages elicited by CP 46665 showed a markedly higher killing potential against intracellular L. donovani amastigotes when incubated with Glucantime® compared to macrophages elicited by thioglycollate. ajtmh.org This suggests that CP 46665 enhances the efficacy of the chemotherapeutic agent by stimulating the microbicidal activity of key immune cells. ajtmh.org
Another example of this synergy was observed in a study related to leprosy chemotherapy. When CP 46665 was combined with a low dosage of dapsone (DDS) in the diet of mice over a one-year period, it was found to enhance the inhibitory effect of DDS alone. ilsl.br
| Treatment Group | Outcome Compared to Untreated Control | Source |
|---|---|---|
| CP 46665 + Glucantime® | 10-fold lower infection level | ajtmh.orgresearchgate.netethernet.edu.et |
| Glucantime® Alone | Modest amelioration of infection | ajtmh.orgresearchgate.net |
Augmentation of Vaccine Potency in Rodent Models
CP 46665 has been identified as an adjuvant that can significantly enhance the potency of vaccines in preclinical rodent models. researchgate.netresearchgate.net An adjuvant is a substance that is added to a vaccine to increase the body's immune response to the antigen. In studies using irradiated L-1210 leukemia cells as a form of cancer vaccine, the administration of CP 46665 augmented the vaccine's effectiveness. researchgate.net This demonstrates the potential of CP 46665 to boost the immunogenicity of cellular vaccines, a critical factor in the development of effective cancer immunotherapies. researchgate.net It is noteworthy that while enhancing vaccine potency, CP 46665 does not appear to induce interferon in rodents. researchgate.net
Comparative Analysis with Other Immunomodulatory Compounds
CP 46665 is classified as a synthetic, low-molecular-weight lipoidal amine. ethernet.edu.etresearchgate.netdtic.mil Its immunomodulatory activities have been evaluated in contexts that allow for comparison with a variety of other agents known to influence the immune system. These compounds range from other synthetic molecules to derivatives of bacterial and fungal origin.
In various preclinical and experimental studies, particularly in the context of infectious diseases like leishmaniasis, CP 46665 has been conceptually grouped with other synthetic immunomodulators. These include compounds such as levamisole, tucaresol, cimetidine, tuftsin, and imiquimod. dtic.milresearchgate.netscielo.brnih.gov The compound has also been studied alongside biological response modifiers derived from microorganisms, such as muramyl dipeptide (MDP), a component of bacterial cell walls, and glucan, a fungal derivative. dtic.milscielo.brnih.govscispace.com Unlike some other lipoidal amines, such as CP-20,961, CP 46665 does not act as an interferon inducer, highlighting a distinction in its mechanism of action. ethernet.edu.et
| Compound | Classification | Source |
|---|---|---|
| CP 46665 | Synthetic Lipoidal Amine | ethernet.edu.etresearchgate.netdtic.mil |
| Levamisole | Synthetic Compound | dtic.milscielo.brnih.gov |
| Tucaresol | Synthetic Schiff-Base-Forming Drug | scielo.br |
| Muramyl Dipeptide (MDP) | Bacterial Derivative | dtic.milscielo.brnih.gov |
| Glucan | Fungal Derivative | scielo.brnih.gov |
| Tuftsin | Synthetic Compound / Endogenous Peptide | researchgate.netscielo.brnih.gov |
| BCG (Bacillus Calmette-Guérin) | Bacterial Derivative | researchgate.net |
Antineoplastic Activity of Cp 46665 in Preclinical Cancer Research
In Vitro Cytotoxicity and Anti-proliferative Effects of CP 46665
Studies have demonstrated that CP 46665 exhibits significant cytotoxic and anti-proliferative capabilities against human tumor and leukemia cells in laboratory settings. The compound's effectiveness is marked by its ability to inhibit essential cellular processes and alter cell structure, ultimately leading to a loss of reproductive capacity in cancer cells. nih.govaacrjournals.org
Inhibition of DNA Synthesis (e.g., Tritiated Thymidine (B127349) Incorporation)
A primary indicator of the anti-proliferative effect of CP 46665 is its potent inhibition of DNA synthesis. This has been demonstrated in vitro through assays measuring the incorporation of tritiated thymidine into the DNA of cancer cells. nih.govaacrjournals.org The inhibitory action of CP 46665 on DNA synthesis was observed to be dependent on both the concentration of the compound and the duration of exposure. nih.govaacrjournals.org
In studies involving blasts from eight different leukemias and cells from nine distinct solid tumors of human origin, CP 46665 effectively halted thymidine uptake. nih.govaacrjournals.org For the majority of the tested leukemias and tumors, incubation with CP 46665 at concentrations of ≥5 µg/ml for 48 hours or more, or at ≥10 µg/ml for 24 hours or more, resulted in a near-complete cessation of thymidine incorporation, reducing counts to background levels. aacrjournals.org This direct interference with DNA synthesis is a key component of its cytostatic activity. nih.govaacrjournals.org
Interactive Table: Effect of CP 46665 on Tritiated Thymidine Incorporation
| Condition | Outcome | Source(s) |
| Target Cells | 8 human leukemias, 9 human solid tumors | nih.govaacrjournals.org |
| Effective Concentration (Leukemia) | ≥10 µg/ml for ≥24 hr | nih.govaacrjournals.org |
| Effective Concentration (Leukemia) | ≥5 µg/ml for ≥48 hr | nih.govaacrjournals.org |
| Result | Near-complete inhibition of uptake | aacrjournals.org |
Suppression of Colony Formation in Human Tumor Cell Lines
The anti-proliferative effects of CP 46665 extend to a significant loss of the reproductive capabilities of cancer cells. nih.govaacrjournals.org This has been measured using human tumor stem cell assays, which assess the ability of single cells to proliferate and form colonies. The inhibition of thymidine uptake and the reduction in single-cell viability by CP 46665 were directly associated with a pronounced impairment of this colony-forming capacity in both human tumor and leukemic cells. nih.govaacrjournals.org This finding suggests that CP 46665 not only induces immediate cytotoxicity but also prevents the long-term proliferation and survival of cancer cell populations.
Alterations in Cellular Morphology and Surface Characteristics
Exposure to CP 46665 induces profound changes in the physical structure of cancer cells. Scanning electron microscopy has revealed that incubation with the compound leads to a loss of cell surface features and severe destruction of the cell membrane. nih.govaacrjournals.org These morphological alterations are consistent with other indicators of cytotoxicity, such as the trypan blue dye exclusion test, which assesses cell membrane integrity. nih.govaacrjournals.org The observed damage to the cell membrane corroborates the compound's potent cytotoxic mechanism.
Selective Cytotoxicity Profiles across Various Human Tumor and Leukemia Cells
CP 46665 has demonstrated a distinct cytotoxicity profile across a range of human cancer cell types. The compound was tested against cells from eight leukemias and nine different solid tumors. nih.govaacrjournals.org While effective against both, a degree of selectivity was observed. Cells derived from solid tumors typically required slightly higher concentrations of CP 46665 and longer incubation periods to achieve maximum cell killing compared to leukemic blasts. nih.govaacrjournals.org
For leukemic cells, destruction was often complete with concentrations of 5 µg/ml or more after a 48-hour incubation, or 10 µg/ml or more after a 24-hour incubation. nih.govaacrjournals.org Comparative studies highlighted the superior efficacy of CP 46665. Its cytotoxic effects were considerably greater than those of the alkyl-linked phospholipid rac-1-O-octadecyl-2-O-methylglycero-3-phosphocholine. nih.govaacrjournals.org In contrast, another related compound, 2-lysophosphatidylcholine, exhibited only minor activity within the same dose range. nih.govaacrjournals.org
Interactive Table: Comparative Cytotoxicity of CP 46665
| Cell Type | Observation | Source(s) |
| Leukemic Blasts | Destruction often complete at ≥5 µg/ml (≥48 hr) or ≥10 µg/ml (≥24 hr). | nih.govaacrjournals.org |
| Solid Tumor Cells | Generally required higher concentrations and longer incubation periods for maximum killing. | nih.govaacrjournals.org |
| Comparison | Showed considerably greater efficacy than rac-1-O-octadecyl-2-O-methylglycero-3-phosphocholine. | nih.govaacrjournals.org |
| Comparison | Showed significantly more activity than 2-lysophosphatidylcholine. | nih.govaacrjournals.org |
Molecular Mechanisms of Antineoplastic Action of CP 46665
Research into the molecular basis of CP 46665's antineoplastic activity has pointed towards its interaction with key cellular enzymes involved in signal transduction pathways that regulate cell growth and proliferation.
Modulation of Key Enzyme Activities (e.g., Protein Kinase C, Na,K-ATPase)
A significant molecular target of CP 46665 is the enzyme Protein Kinase C (PKC), a key component in signal transduction. nih.gov Studies have shown that CP 46665-1 inhibits this phospholipid/Ca2+-dependent protein kinase with a concentration causing 50% inhibition (IC50) of 10 µM. nih.gov The mechanism of this inhibition appears to be competitive with the phospholipid cofactor, as the effect was reversed by phosphatidylserine (B164497) but not by Ca2+. nih.gov
Furthermore, CP 46665 was found to inhibit the phosphorylation of endogenous proteins from HL-60 leukemia cells by PKC. nih.gov The compound also demonstrated inhibitory activity against myosin light chain kinase, which is a calmodulin/Ca2+-dependent protein kinase. nih.gov However, it did not have an effect on cyclic AMP-dependent protein kinase, suggesting a degree of specificity in its enzymatic modulation. nih.gov These findings suggest that the antineoplastic properties of CP 46665 may be partly attributable to its inhibition of crucial Ca2+-effector enzymes like PKC. nih.gov
Membrane-Interactive Effects and Cellular Disruption
A significant aspect of the antineoplastic activity of CP 46665 lies in its profound impact on the structural integrity of cancer cell membranes. In vitro studies have demonstrated that this alkyl-linked lipoidal amine induces severe cell membrane destruction. nih.gov This cytotoxic effect has been visually confirmed through scanning electron microscopy, which revealed a notable loss of cell surface features in human tumor and leukemia cells following incubation with CP 46665. nih.gov
The disruption of the cell membrane's integrity is further substantiated by trypan blue dye exclusion assays. nih.gov This method, which identifies cells with compromised membranes, showed a strong correlation between the activity of CP 46665 and the uptake of the dye, indicating cell death due to membrane damage. nih.gov The cytotoxic and cytostatic effects of CP 46665 were found to be dependent on both the concentration of the compound and the duration of exposure. nih.gov
The following table summarizes the dose- and time-dependent cytotoxic effects of CP 46665 on leukemic blasts, as detailed in preclinical research. nih.gov
| Concentration of CP 46665 | Incubation Time | Outcome on Leukemic Blasts |
| ≥5 µg/ml | ≥48 hours | Complete Destruction |
| ≥10 µg/ml | ≥24 hours | Complete Destruction |
This table illustrates the conditions under which CP 46665 was observed to completely destroy leukemic blasts in vitro.
Cells derived from solid tumors generally required slightly higher concentrations of CP 46665 and longer incubation periods to achieve maximum cell killing. nih.gov These findings underscore the compound's potent ability to induce direct physical damage to cancer cells, leading to their demise.
Interference with Cellular Regulatory Events
Beyond its direct effects on the cell membrane, CP 46665 has been shown to interfere with critical cellular regulatory pathways that are often dysregulated in cancer. Specifically, the compound has been identified as an inhibitor of key enzymes involved in signal transduction. thno.org
One of the primary targets of CP 46665 is phospholipid/Ca2+-dependent protein kinase, more commonly known as protein kinase C (PKC). thno.org This enzyme plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. CP 46665 was found to inhibit PKC with a half-maximal inhibitory concentration (IC50) of 10 microM. thno.org The inhibition of PKC by CP 46665 was shown to be reversible by phosphatidylserine, a key activator of the enzyme. thno.org
In addition to PKC, CP 46665 also inhibits myosin light chain kinase (MLCK), a calmodulin/Ca2+-dependent protein kinase. thno.org MLCK is involved in processes such as cell motility and contraction, which are important for cancer cell invasion and metastasis. The inhibitory action of CP 46665 on these Ca2+-effector enzymes suggests a mechanism by which it may disrupt the signaling cascades that promote tumor growth and spread. thno.org It is noteworthy that CP 46665 did not have an effect on cyclic AMP-dependent protein kinase, indicating a degree of selectivity in its inhibitory action. thno.org
Antimetastatic Activity of CP 46665 in Rodent Models
The potential of CP 46665 to inhibit metastasis has been explored in various rodent models, yielding complex results that suggest a nuanced activity profile.
Impact on Tumor Dissemination and Metastasis-Free Survival
While the direct cytotoxic effects of CP 46665 are well-documented, its efficacy in preventing tumor dissemination and improving metastasis-free survival in vivo has been a subject of investigation with conflicting outcomes. Some studies have suggested that the inhibition of Ca2+-effector enzymes like protein kinase C and myosin light chain kinase by CP 46665 may contribute to an antimetastatic effect. thno.org
However, other preclinical studies have reported a lack of therapeutic efficacy for CP 46665 in certain rodent tumor models. Specifically, the compound failed to demonstrate significant therapeutic activity in syngeneic C57Bl6-mice with 3-Lewis lung carcinoma and in rats with methylnitrosourea (MNU)-induced mammary carcinomas. crownbio.com Furthermore, it did not show efficacy against human non-seminomatous germ cell tumor cell lines grown in nude mice. crownbio.com These studies were conducted using a range of doses, including those that were non-toxic and those exceeding the lethal dose for 10% of the treated animals (LD10). crownbio.com
Preferential Accumulation in Reticuloendothelial System Organs
Information regarding the biodistribution of CP 46665 and its potential for preferential accumulation in the organs of the reticuloendothelial system (RES), such as the liver, spleen, and lymph nodes, is not available in the reviewed scientific literature. Understanding the pharmacokinetic and tissue distribution profile of a compound is crucial for elucidating its mechanism of action and potential for targeted effects. The RES plays a significant role in clearing foreign substances and cellular debris from the body and can be a site of accumulation for certain types of therapeutic agents. Without data on the tissue distribution of CP 46665, a complete understanding of its in vivo behavior, including any potential interactions with the RES that might influence its antineoplastic and antimetastatic activities, remains incomplete.
Antiprotozoal Efficacy of Cp 46665 in Experimental Parasitology
Activity against Leishmania donovani Species in Murine Models
CP-46665-1 has shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis, in murine models. In one study using L. donovani-infected C57Bl/6 mice, treatment combining CP-46665-1 with chemotherapy resulted in a significantly lower infection level compared to untreated mice. Animals treated with the antimonial drug Glucantime® alone showed only a modest improvement. ajtmh.org Further in vitro studies using CP-elicited peritoneal macrophages from C57Bl/6 mice demonstrated that these cells, when incubated with Glucantime®, exhibited a higher killing potential against intracellular L. donovani amastigotes than drug-treated thioglycollate-elicited cells. ajtmh.orgnih.gov CP-macrophages stimulated with lymphokine alone or in combination with the antimonial drug also killed amastigotes more rapidly and efficiently. ajtmh.orgnih.gov These findings suggest that a combined regimen of immunostimulation with CP-46665-1 and an antimonial drug is more effective in treating L. donovani infection in this murine model than either treatment alone. ajtmh.orgnih.gov
Other alkyllysophospholipids, including miltefosine (B1683995) and ilmofosine (B1221571), have also shown activity against L. donovani in macrophage models with comparable activity to miltefosine at concentrations below 5 µM. oup.com In BALB/c mouse models, miltefosine and ilmofosine were among the most active oral compounds against L. donovani. oup.comdndi.org
Efficacy against Trypanosoma cruzi in Rodent Models
Studies have investigated the efficacy of CP-46665-1 and related alkyllysophospholipids against Trypanosoma cruzi, the parasite responsible for Chagas disease, in rodent models. Alkyllysophospholipids, including CP-46665, have been identified with activity against T. cruzi in rodent models following oral administration, indicating their potential for treating South American trypanosomiasis. oup.com In in vitro studies, four anticancer alkyllysophospholipids, including miltefosine and ilmofosine, demonstrated activity against Trypanosoma cruzi amastigotes with ED50 values between 0.2 and 5.0 µM. oup.com In studies against established T. cruzi infections in BALB/c mice, ilmofosine and miltefosine showed suppressive activity against different T. cruzi strains at specific doses. oup.com
Activity against Trypanosoma brucei in Experimental Systems
CP-46665 and related alkyllysophospholipids have also been evaluated for activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. In vitro studies with four anticancer alkyllysophospholipids, including miltefosine and ilmofosine, showed activity against Trypanosoma brucei trypomastigotes with ED50 values between 7.0 and 50.8 µM. oup.com
Synergistic Effects with Established Antiprotozoal Therapies
Research indicates that CP-46665-1 can enhance the efficacy of established antiprotozoal therapies. As mentioned in Section 4.1, the combination of CP-46665-1 with the antimonial drug Glucantime® resulted in enhanced therapeutic efficacy against L. donovani infection in murine models compared to either treatment alone. ajtmh.orgnih.gov This synergistic effect was also observed in vitro, where CP-elicited macrophages showed significantly higher killing potential against intracellular L. donovani amastigotes when incubated with Glucantime®. ajtmh.orgnih.gov The alkyl-linked lipoidal amine CP-46665 has been shown to increase intracellular killing of Leishmania and enhance the antileishmanial activity of meglumine (B1676163) antimonate (B1203111) in mice. oup.com
Experimental Methodologies and Research Models in Cp 46665 Studies
In Vitro Cell Culture Models for Efficacy and Mechanism Investigations
In vitro models are fundamental in the preliminary assessment of a compound's therapeutic potential. For CP 46665, these have included various cell lines and primary cells to understand its activity across different cell types.
CP 46665 has demonstrated cytotoxic and cytostatic effects in a variety of human tumor and leukemia cells. nih.gov Studies have shown its ability to inhibit the incorporation of tritiated thymidine (B127349) in blasts from eight types of leukemias and in cells from nine different solid tumors of human origin. nih.gov This inhibition of DNA synthesis is a key indicator of the compound's potential to halt cancer cell proliferation.
The cytotoxic activity of CP 46665 was found to be dose- and time-dependent. nih.gov For instance, destruction of leukemic blasts was often observed at concentrations of ≥5 micrograms/ml after 48 hours of incubation, or at ≥10 micrograms/ml after 24 hours. nih.gov Cells from solid tumors generally required slightly higher concentrations and longer incubation periods for maximum effect. nih.gov
One of the proposed mechanisms for its antineoplastic activity is the inhibition of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways that is often dysregulated in cancer. nih.gov CP 46665 was found to inhibit phospholipid/Ca2+-dependent protein kinase with an IC50 (the concentration causing 50% inhibition) of 10 microM. nih.gov This inhibition appears to be related to the compound's antimetastatic properties. nih.gov
Scanning electron microscopy has provided visual evidence of the compound's effect on cancer cells, revealing a loss of cell surface features and significant destruction of the cell membrane after incubation with CP 46665. nih.gov This membrane damage correlates with the observed reduction in cell viability, as measured by the trypan blue dye exclusion test. nih.gov
| Cell Type | Observed Effect | Key Findings | References |
|---|---|---|---|
| Human Leukemia Blasts (8 types) | Inhibition of tritiated thymidine incorporation, Cytotoxicity | Dose- and time-dependent cell destruction. | nih.gov |
| Human Solid Tumor Cells (9 types) | Inhibition of tritiated thymidine incorporation, Cytotoxicity | Required slightly higher concentrations and longer incubation than leukemia cells for maximum effect. | nih.gov |
| HL-60 (Human Promyelocytic Leukemia) | Inhibition of protein phosphorylation | Inhibited phosphorylation of endogenous proteins by protein kinase C. | nih.gov |
The interaction of CP 46665 with primary immune cells like macrophages and neutrophils is an important area of investigation, given the role of the immune system in both cancer and infectious diseases. While direct studies on CP 46665's effect on these specific primary immune cells are not detailed in the provided search results, the general understanding of the interplay between such compounds and immune cells is critical.
Macrophages are phagocytic cells that can engulf and digest cellular debris, pathogens, and cancer cells. news-medical.net Neutrophils are the most abundant type of white blood cell and are typically the first immune cells to arrive at a site of infection or inflammation. news-medical.net The functions of both cell types are intricately regulated, and their activities can be modulated by various chemical agents. neutrophils.denih.gov Understanding how CP 46665 might influence the phenotype and function of these cells is crucial for a complete picture of its biological activity. nih.govnih.gov
In vitro culture systems for parasites are essential for the initial screening and mechanistic studies of potential antiparasitic drugs. For Leishmania donovani, the causative agent of visceral leishmaniasis, promastigotes (the flagellated, motile form found in the sandfly vector) are commonly cultured in the laboratory. mdpi.com
These culture systems allow researchers to assess the direct effect of compounds on parasite viability and proliferation. nih.govbiolscigroup.us A chemically defined medium is often used to support the growth of L. donovani promastigotes, allowing for controlled experiments. nih.gov The effectiveness of a compound is typically determined by its IC50 value, which represents the concentration required to inhibit parasite growth by 50%. nih.gov While specific studies detailing the use of CP 46665 in Leishmania donovani promastigote cultures were not found in the search results, this model represents a standard and critical step in the evaluation of any potential anti-leishmanial agent. nih.govnih.gov
In Vivo Animal Models for Pharmacological Assessment
Following promising in vitro results, in vivo animal models are employed to evaluate the pharmacological properties of a compound in a whole-organism setting. These models provide insights into a drug's efficacy, and its interaction with the host's biological systems.
Murine models are extensively used to study leishmaniasis, a disease caused by Leishmania parasites. nih.govmdpi.com These models are crucial for understanding the pathogenesis of the disease and for testing the efficacy of new therapeutic agents. frontiersin.org The choice of mouse strain is important, as different strains can exhibit varying degrees of susceptibility to infection. frontiersin.org
For visceral leishmaniasis, caused by L. donovani, the Syrian golden hamster is considered a highly suitable model as it closely mimics the clinicopathological features of the human disease. nih.gov However, BALB/c mice are also commonly used and can control the visceral infection over time. nih.gov In these models, researchers can assess the parasite burden in organs like the liver, spleen, and bone marrow to determine the effectiveness of a treatment. nih.gov While specific studies on the use of CP 46665 in murine models of leishmaniasis were not identified, these models are the standard for in vivo testing of anti-leishmanial drug candidates. plos.orgplos.org
Rodent models of cancer are indispensable for preclinical drug development. The B-16 melanoma model in C57BL/6 mice is a well-established and widely used system for studying melanoma and its metastasis. nih.govnih.govwikipedia.org B-16 cells can be injected subcutaneously to form solid tumors or intravenously to study the formation of pulmonary metastases. elsevierpure.com This model allows for the evaluation of a compound's ability to inhibit tumor growth and spread in a living organism.
Similarly, murine models of mammary adenocarcinoma are used to study breast cancer. nih.gov These can involve the use of spontaneously developing tumors in transgenic mice or the implantation of mammary adenocarcinoma cell lines. nih.govmdpi.com These models are valuable for investigating tumor progression and for testing the efficacy of potential anticancer drugs. jax.org
| Model | Organism | Disease | Purpose | References |
|---|---|---|---|---|
| Murine Leishmaniasis Model | Mouse (e.g., BALB/c) | Leishmaniasis | Evaluate in vivo anti-parasitic efficacy. | frontiersin.orgnih.gov |
| B-16 Melanoma | Mouse (C57BL/6) | Melanoma | Assess inhibition of tumor growth and metastasis. | nih.govnih.govwikipedia.orgelsevierpure.com |
| Mammary Adenocarcinoma Model | Mouse | Breast Cancer | Investigate tumor progression and therapeutic response. | nih.govnih.govmdpi.comjax.org |
Models of Trypanosomiasis
The lipoidal amine CP 46665 has been examined in the context of parasitic infections, including those caused by trypanosomatids. Research has explored the activity of alkyllysophospholipids (ALPs), a class of compounds to which CP 46665 is related, against various protozoan parasites. One study highlighted the activity of these compounds against Trypanosoma cruzi, the agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis. oup.com
While direct, extensive studies detailing the use of CP 46665 in specific, established mouse models of African trypanosomiasis or Chagas disease are not prominently documented in the reviewed literature, its recognized immunomodulatory properties and activity against the related parasite Leishmania donovani have positioned it as a compound of interest in parasitic disease research. oup.comdndi.orgoup.com The investigation of ALPs in rodent models for both L. donovani and T. cruzi infections, where parasite load and host survival are key endpoints, underscores the methodological approach that would be applied to CP 46665. oup.comresearchgate.net In these models, female BALB/c mice are commonly used, infected intravenously with L. donovani amastigotes or intraperitoneally with T. cruzi trypomastigotes, and the efficacy of the compound is assessed by quantifying the reduction in parasite burden in organs like the liver and spleen. oup.comresearchgate.net
Immunological Challenge Models (e.g., Burn Injury)
The immunomodulatory effects of CP 46665 have been investigated in the context of significant immunological challenges, such as severe burn injuries. These models are crucial for understanding how a compound might influence the complex immune and healing responses following trauma.
In one key study, a mouse model was employed to simulate a common clinical scenario of trauma followed by a potential therapeutic intervention. nih.gov Mice were subjected to a 10% total body surface area (TBSA) scalding burn located on the paraspinal region. This standardized injury induces a systemic inflammatory response and immunosuppression, mimicking the effects observed in human burn patients. Twenty-four hours after the burn injury, a surgical incision was made on the contralateral side to assess wound healing capabilities under these stressed conditions. This model allows researchers to evaluate the impact of immunomodulators on wound tensile strength, a primary indicator of healing quality.
In this burn injury model, low-dose CP 46665 was administered at the time of the secondary incision. The findings indicated that, at 11 days post-incision, CP 46665 did not demonstrate a detrimental effect on the healing of the incisional wound in the burned animals when compared to saline-treated controls. nih.gov This was in contrast to other agents like Corynebacterium parvum, which significantly impaired wound healing. nih.gov However, in a non-burn model from the same study, high doses of CP 46665 were associated with weakened wounds at later time points (days 14 and 21). nih.govresearchgate.net
| Model System | Injury Type | Compound Administered | Key Finding |
| In vivo (Mice) | 10% TBSA Burn + Incision | Low-Dose CP 46665 | No detriment to wound healing at Day 11 compared to burned controls. nih.gov |
| In vivo (Mice) | Incision Only | High-Dose CP 46665 | Produced significantly weakened wounds at Day 14 and Day 21. nih.govresearchgate.net |
Leprosy Infection Models
CP 46665 has been evaluated for its potential synergistic effects with standard chemotherapy in models of leprosy. The primary model utilized is the nude mouse footpad inoculation model . This model is essential for studying the slow-growing Mycobacterium leprae, as these immunocompromised mice allow for the progressive multiplication of the bacilli, which does not occur in immunocompetent murine strains.
A study utilized a specific hybrid strain, Jcl:AF-nu mice, noted for being more resistant to opportunistic infections than the commonly used BALB/c-nu strain. nih.gov In this model, leprosy bacilli (LB) are inoculated directly into the footpads of the mice. The subsequent growth of the bacilli can be monitored over time by harvesting the tissue and quantifying the number of acid-fast bacilli.
The research focused on the combined effect of CP 46665, an immunostimulant, with dapsone (DDS), a bacteriostatic anti-leprosy drug. The results demonstrated a significant interaction. While DDS alone at a concentration of 0.005% in the chow only partially inhibited the proliferation of M. leprae, the combination of DDS with CP 46665 resulted in the complete inhibition of bacterial growth. nih.govnactem.ac.uk This suggests that the immunomodulatory action of CP 46665 enhances the bacteriostatic effect of the chemotherapeutic agent. nih.gov
| Animal Model | Pathogen | Treatment Groups | Outcome on Bacilli Growth |
| Jcl:AF-nu Hybrid Nude Mice | Mycobacterium leprae | DDS (0.005% in chow) | Partial Inhibition nih.gov |
| Jcl:AF-nu Hybrid Nude Mice | Mycobacterium leprae | DDS (0.005%) + CP 46665 | Complete Inhibition nih.govnactem.ac.uk |
Biochemical and Cell-Based Assays in CP 46665 Research
Proliferation and Viability Assays (e.g., Clonogenic, Dye Exclusion, Tritiated Thymidine Incorporation)
The antiproliferative activity of CP 46665 has been assessed using in vitro assays that measure the ability of tumor cells to divide and form colonies. A key method used in this context is the clonogenic assay , also known as the human tumor colony-forming assay. This assay is a well-established method for determining the cytotoxic and cytostatic effects of a compound on the reproductive integrity of cancer cells.
In a study evaluating its antineoplastic properties, CP 46665 was tested against a variety of human tumor cells. The results from the clonogenic assay showed that CP 46665 effectively suppressed colony formation. researchgate.net The effect was most pronounced when the tumor cells were exposed to the compound continuously, with a clear optimal dose response observed at higher concentrations, leading to a response in 85% of the tumors tested. researchgate.net This indicates a direct impact on the ability of individual cancer cells to undergo the repeated divisions necessary to form a colony.
Enzyme Activity Assays (e.g., Protein Kinase C, Na,K-ATPase)
Research into the mechanism of action of CP 46665 and related compounds has involved direct measurement of their effects on key cellular enzymes, particularly those involved in signal transduction and ion transport.
Protein Kinase C (PKC) Assay: CP 46665 has been identified as an inhibitor of Protein Kinase C, a critical enzyme in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. researchgate.net Enzyme activity assays for PKC typically measure the transfer of a radiolabeled phosphate group from ATP to a substrate protein or peptide (such as histone H1) by the enzyme. The inhibitory effect of a compound is quantified by its IC50 value, which is the concentration required to reduce the enzyme's activity by 50%. For CP 46665-1, the IC50 for PKC inhibition was determined to be 10 µM. researchgate.net Further mechanistic studies showed that this inhibition could be reversed by the addition of phosphatidylserine (B164497), a lipid cofactor for PKC, but not by calcium, suggesting a competitive interaction at the lipid-binding regulatory domain of the enzyme. researchgate.net
Na,K-ATPase Assay: While direct studies on CP 46665 are limited, research on structurally similar ether lipid analogues has shown potent inhibition of (sodium plus potassium)-activated adenosine triphosphatase (Na,K-ATPase). core.ac.uk Na,K-ATPase activity is measured by quantifying the rate of ATP hydrolysis in the presence of Na+, K+, and Mg2+. The inhibitory profile of these lipid analogues on Na,K-ATPase was found to be comparable to their inhibition of PKC, suggesting that Na,K-ATPase may be another important molecular target. core.ac.uk Kinetic analyses indicated that these lipids likely interact with the sodium-binding sites on the intracellular face of the enzyme. core.ac.uk
Macrophage Activation and Phagocytosis Assays
The immunomodulatory function of CP 46665 is closely linked to its ability to activate macrophages, the primary effector cells of the innate immune system. Various in vitro assays are used to quantify macrophage activation and their key functions, such as phagocytosis.
Macrophage Activation: The activation state of macrophages can be assessed by measuring the production of signaling molecules and cytotoxic mediators. For instance, activated macrophages release cytokines (like TNF-α) and reactive nitrogen intermediates (like nitric oxide), which can be quantified using ELISA and Griess reagent assays, respectively. The therapeutic efficacy of CP 46665 in models of Leishmania donovani infection is attributed to its ability to stimulate macrophages. researchgate.netnih.gov In this context, CP 46665 is considered an immunostimulating compound that enhances the host's cell-mediated immunity, leading to increased intracellular killing of the parasite by activated macrophages. oup.comresearchgate.net
Phagocytosis Assays: While specific data on CP 46665's direct effect on the rate of phagocytosis is not detailed, its role in macrophage activation implies an enhancement of this process. ilsl.br Phagocytosis assays typically involve co-culturing macrophages with labeled particles (e.g., fluorescent beads, opsonized red blood cells, or pathogens) and then quantifying their uptake. This can be done through microscopy, by counting the number of particles per cell, or by flow cytometry, which provides a high-throughput measure of the percentage of phagocytic cells and the intensity of their phagocytic activity. The documented ability of CP 46665 to enhance intracellular killing of pathogens like Leishmania strongly suggests it modulates macrophage effector functions that are initiated by phagocytosis. oup.com
Emerging Research Directions and Future Perspectives
Elucidating Complex Immunomodulatory Mechanisms of CP 46665
Research into CP-46665-1 has demonstrated its capacity to modulate immune responses, particularly those involving macrophages and neutrophils oup.com. Studies in murine models of Leishmania donovani infection have shown that CP-46665-1 can enhance the therapeutic efficacy of chemotherapy, leading to a significantly lower infection level compared to chemotherapy alone or no treatment nih.govajtmh.org. This suggests an immunostimulatory effect that complements antiparasitic drug action.
Macrophage Activation: CP-elicited peritoneal macrophages from mice exhibited a higher killing potential against intracellular L. donovani amastigotes when incubated with chemotherapy (Glucantime) compared to drug-treated thioglycollate-elicited cells nih.govajtmh.org. Furthermore, CP-macrophages stimulated with lymphokine, alone or in combination with antimonial drug, killed amastigotes more rapidly and efficiently nih.govajtmh.org.
Neutrophil and Macrophage Function Post-Burn Injury: In studies involving burned guinea pigs, CP-46665 was shown to enhance neutrophil and macrophage function, specifically their ability to phagocytose and kill bacteria, which is crucial for preventing infection-related mortality in animal burn models oup.com. However, in vitro studies with macrophages and neutrophils from burned and unburned guinea pigs incubated with CP-46665 showed an impairment of these functions oup.com. This discrepancy between in vivo and in vitro results highlights the complexity of CP-46665's mechanisms and suggests that its effects may involve intricate interactions within the physiological environment oup.com. Analysis of macrophage production of PGE2 revealed that CP-46665 markedly increased its production in vitro oup.com.
Further research is needed to fully understand the intricate interplay between CP-46665 and various immune cells, as well as the signaling pathways that mediate its diverse effects. The observed differences between in vivo and in vitro findings underscore the necessity of comprehensive studies to fully elucidate its immunomodulatory mechanisms.
Investigating Novel Molecular Targets and Signaling Pathways
CP-46665-1 has been identified as an antineoplastic lipoidal amine that inhibits phospholipid/Ca2+-dependent protein kinase (Protein Kinase C or PL/Ca-PK) nih.gov. The inhibition of this enzyme by CP-46665-1 was found to be reversed by phosphatidylserine (B164497) but not by Ca2+ nih.gov. The compound also inhibited the enzyme activity that was augmented by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA), mezerein, or diolein nih.gov.
Beyond Protein Kinase C, CP-46665-1 was also shown to inhibit myosin light chain kinase, a calmodulin/Ca2+-dependent protein kinase nih.gov. These findings suggest that the inhibition of Ca2+-effector enzymes may be partially related to the antimetastatic activity attributed to this lipoidal amine nih.gov.
The identification of Protein Kinase C and myosin light chain kinase as targets provides insight into the potential cellular pathways influenced by CP-46665-1. Future research could explore other potential molecular targets and delve deeper into the specific signaling cascades modulated by CP-46665-1, potentially uncovering novel pathways relevant to its immunomodulatory and other reported properties.
Rational Design of Next-Generation Lipoidal Amine Therapeutics
CP-46665-1 belongs to the class of lipoidal amines, which are synthetic ether lipid derivatives dndi.orgoup.comnih.govscielo.brresearchgate.netoup.com. The understanding of CP-46665-1's structure and its observed biological activities, particularly its immunomodulatory effects and inhibition of certain protein kinases, can inform the rational design of novel lipoidal amine therapeutics.
The development of related compounds, such as alkyllysophospholipids, which also show activity against Leishmania donovani and Trypanosoma cruzi, highlights the potential of this class of molecules oup.com. The fact that alkyllysophospholipids are being developed as anticancer agents suggests that data on their pharmacology, toxicology, and tolerance in humans may be available, which could be beneficial for the development of lipoidal amines for other indications, including tropical parasitic diseases oup.com.
Rational design approaches can leverage the structure-activity relationships observed with CP-46665-1 and other lipoidal amines to synthesize compounds with enhanced potency, specificity for particular immune cell subsets or molecular targets, and improved pharmacokinetic properties. This could involve modifications to the lipid chains, the amine group, or the linker region to optimize their interaction with target enzymes or cellular membranes and fine-tune their immunomodulatory profiles. The goal of such rational design efforts would be to create next-generation lipoidal amine therapeutics with tailored properties for specific therapeutic applications, potentially leading to more effective and targeted immunotherapies or treatments for infectious diseases.
Q & A
How to formulate a research question for studying CP 46665's biochemical mechanisms?
A well-structured research question should adhere to the PICO framework (Population/Problem, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/Problem: What is the molecular interaction between CP 46665 and [specific biological target]?
- Outcome: How does this interaction affect [specific pathway or physiological process]? Ensure the question avoids ambiguity and is narrow enough to address within experimental constraints. Use iterative feedback from peers to refine the scope .
Q. What methodologies are recommended for designing experiments involving CP 46665?
- Experimental Design : Use a hypothesis-driven approach with controls (e.g., negative/positive controls for assay validation). For reproducibility, document variables such as dosage, solvent compatibility, and environmental conditions (e.g., pH, temperature).
- Data Collection : Employ validated instruments (e.g., HPLC for purity analysis, spectroscopy for structural confirmation) and adhere to standardized protocols. Triplicate measurements minimize variability .
Q. How to ensure data quality when collecting experimental results on CP 46665?
- Calibration : Regularly calibrate equipment using reference standards.
- Blinding : Implement single/double-blinding in assays to reduce bias.
- Triangulation : Cross-validate results with complementary techniques (e.g., combining mass spectrometry and NMR for compound identification) .
Advanced Research Questions
Q. How to analyze contradictory data in studies on CP 46665's efficacy?
- Root-Cause Analysis : Investigate methodological differences (e.g., assay sensitivity, sample preparation). For instance, discrepancies in IC₅₀ values may arise from variations in cell-line viability assays.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends or confounding variables.
- Iterative Testing : Replicate experiments under controlled conditions to isolate variables .
Q. What strategies ensure reproducibility in CP 46665-related experiments?
- Protocol Standardization : Publish detailed methodologies, including raw data and instrument settings, in open-access repositories.
- Collaborative Verification : Engage independent labs to validate key findings.
- Data Transparency : Share negative results and failed experiments to contextualize limitations .
Q. How to address ethical considerations in longitudinal studies involving CP 46665?
- Institutional Review Board (IRB) Compliance : Obtain approval (e.g., IRB application #46665 for mortality studies) and ensure informed consent protocols for human/animal trials.
- Data Anonymization : Use de-identified datasets for public sharing to protect participant privacy.
- Conflict of Interest Disclosure : Declare funding sources and affiliations to maintain objectivity .
Methodological Resources
- Data Analysis : Use tools like R or Python for statistical modeling (e.g., ANOVA, regression analysis) to interpret dose-response relationships .
- Literature Review : Follow PRISMA guidelines for systematic reviews to synthesize existing studies on CP 46665 .
- Ethical Reporting : Adhere to GATHER guidelines for transparent health-related data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
